LogP Comparison: Impact of para-Chloro and meta-OCF3 on Lipophilicity vs. meta-OCF3 Aniline
The presence of a para-chloro substituent in addition to the meta-trifluoromethoxy group significantly alters the compound's lipophilicity profile, a critical parameter for drug-like properties. The LogP of 4-Chloro-3-(trifluoromethoxy)aniline is a calculated value of 3.402 . This is notably higher than the calculated LogP for the non-chlorinated analog, 3-(Trifluoromethoxy)aniline, which is reported as 2.36 . The addition of the single chlorine atom results in a substantial increase in lipophilicity, which directly impacts predictions of membrane permeability, tissue distribution, and potential non-specific binding.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.402 |
| Comparator Or Baseline | 3-(Trifluoromethoxy)aniline (CAS 1535-73-5): LogP 2.36 |
| Quantified Difference | ΔLogP = +1.042 |
| Conditions | Calculated property using standard in silico prediction models (XLogP3). |
Why This Matters
For medicinal chemistry and lead optimization, this LogP difference of >1 unit is a major determinant, guiding a chemist's choice based on whether a project requires a more lipophilic core scaffold.
